Methyl 5-(dimethylamino)nicotinate

説明

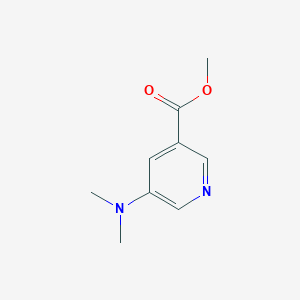

Methyl 5-(dimethylamino)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a dimethylamino group at the 5-position and a methyl ester at the 3-position. Nicotinic acid derivatives are widely used in pharmaceutical synthesis, agrochemicals, and as intermediates in organic chemistry due to their bioactivity and versatility.

特性

IUPAC Name |

methyl 5-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCZKOYJMGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632084 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-23-5 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of Nicotinic Acid Derivatives

A foundational step in the synthesis is the preparation of methyl nicotinate, which serves as the starting material for further functionalization.

Method: Acid-Catalyzed Esterification

- Nicotinic acid is reacted with methanol under reflux in the presence of a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

- The reaction typically requires elevated temperatures and extended reaction times (e.g., 13 hours reflux).

- Post-reaction purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Yields reported for methyl nicotinate are moderate (~23%) with confirmed purity by NMR and IR spectroscopy.

| Parameter | Details |

|---|---|

| Reactants | Nicotinic acid, methanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | 13 hours |

| Purification | Silica gel chromatography |

| Yield | ~23% |

| Characterization | IR, 1H NMR, Mass Spectrometry |

This esterification process provides the methyl nicotinate precursor but is relatively slow and requires harsh conditions.

Introduction of the Dimethylamino Group at the 5-Position

The key step to obtain methyl 5-(dimethylamino)nicotinate is the substitution or amination at the 5-position of the pyridine ring.

Enzymatic Amination in Continuous Flow Microreactors

- A green, efficient method employs Novozym® 435 (lipase from Candida antarctica) as a biocatalyst.

- Methyl nicotinate derivatives react with amines, including dimethylamine, in tert-amyl alcohol as a sustainable solvent.

- The reaction occurs at moderate temperatures (~50 °C) with short residence times (35 minutes) in continuous-flow microreactors.

- This method achieves high yields (81.6–88.5%) and significantly reduces reaction time compared to traditional batch processes (24 h).

- The enzymatic process is environmentally friendly and scalable for pharmaceutical synthesis.

| Parameter | Details |

|---|---|

| Reactants | Methyl nicotinate derivatives, dimethylamine |

| Catalyst | Novozym® 435 (lipase) |

| Solvent | tert-Amyl alcohol |

| Temperature | 50 °C |

| Reaction Time | 35 minutes (continuous flow) |

| Yield | 81.6–88.5% |

| Advantages | Green, rapid, high yield, scalable |

This enzymatic amination represents a state-of-the-art preparation method for this compound, emphasizing sustainability and efficiency.

Alternative Chemical Synthesis via Nucleophilic Substitution

Although specific detailed protocols for direct chemical synthesis of this compound are less documented, related literature on nicotinate derivatives suggests:

- Starting from methyl 5-halonicotinate (e.g., methyl 5-chloronicotinate), nucleophilic aromatic substitution with dimethylamine can introduce the dimethylamino group.

- This reaction typically requires polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures, and excess amine.

- The reaction progress is monitored by TLC or HPLC, followed by extraction and purification steps.

- Yields and purity depend on reaction conditions and purification methods.

This approach is consistent with general pyridine chemistry but requires careful control to avoid side reactions.

Purification and Yield Optimization

Purification methods commonly involve:

- Distillation under vacuum to separate unreacted esters and alcohols.

- Chromatographic techniques such as silica gel column chromatography.

- Use of activated carbon during distillation to remove colored impurities and terpenic residues.

- Crystallization from suitable solvents to enhance purity.

Reported yields for related methyl nicotinate esters after purification typically range from 80% to 90%, depending on the method.

Summary Table of Preparation Methods

| Method Type | Key Steps | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Nicotinic acid + methanol + acid | Concentrated H2SO4, reflux | Methanol | 13 hours | ~23 | Slow, harsh conditions |

| Enzymatic Amination | Methyl nicotinate + dimethylamine | Novozym® 435, 50 °C, continuous flow | tert-Amyl alcohol | 35 minutes | 81.6–88.5 | Green, efficient, scalable |

| Nucleophilic Substitution | Methyl 5-halonicotinate + dimethylamine | Excess amine, elevated temperature | DMF/DMSO (typical) | Several hours | Variable | Requires purification, less reported |

| Transesterification (related) | Transesterification of nicotinic esters | Alkoxide catalysts (e.g., NaOMe) | Alcohols (methanol) | Few hours | 83–87 | High purity, distillation purification |

Research Findings and Practical Considerations

- The enzymatic method using Novozym® 435 in continuous-flow reactors dramatically improves reaction efficiency and yield, making it a promising industrial approach.

- Acid-catalyzed esterification remains a classical route for methyl nicotinate but is less favored due to lower yield and longer reaction times.

- The use of activated carbon during distillation improves product purity by removing colored impurities and resinous by-products.

- Chemical nucleophilic substitution methods are feasible but less documented specifically for the dimethylamino derivative and may require optimization.

化学反応の分析

Types of Reactions

Methyl 5-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Building Block : Methyl 5-(dimethylamino)nicotinate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with potential therapeutic effects.

Biology

- Cellular Signaling : Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing cellular signaling pathways. This interaction can lead to physiological responses such as vasodilation and modulation of inflammatory processes, making it a candidate for further biological studies .

Medicine

- Therapeutic Potential : this compound is being investigated for its anti-inflammatory and analgesic properties. Studies have shown that it can enhance local blood flow when applied topically, which could be beneficial in treating conditions like muscle pain or joint issues . Moreover, its effects on T lymphocyte subsets suggest potential applications in immunology .

Case Study 1: Topical Application for Blood Collection

A study explored the efficacy of methyl nicotinate solutions for improving peripheral blood collection. The results indicated that local application significantly increased blood flow in treated areas, suggesting a practical application for patients with difficulties in providing venous blood samples .

Case Study 2: Vasodilatory Effects

Research highlighted the vasodilatory effects of methyl nicotinate when applied topically. It was shown to induce cutaneous erythema through the release of prostaglandins, enhancing local blood circulation effectively .

作用機序

The mechanism of action of methyl 5-(dimethylamino)nicotinate involves its interaction with specific molecular targets. It is believed to act by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with cellular receptors, leading to changes in signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares Methyl 5-(dimethylamino)nicotinate with key analogs based on functional groups, physicochemical properties, and applications:

Key Observations:

- However, this group may reduce volatility relative to methyl nicotinate, which requires stringent ventilation.

- Ester vs. Acid: Unlike nicotinic acid (59-67-6), the methyl ester group in this compound increases lipophilicity, favoring membrane permeability in drug design.

- Comparison with Propynyl Analog: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (175203-71-1) shares the dimethylamino substituent but includes a propynyl linker, which may confer rigidity and alter binding affinity in medicinal chemistry applications.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Dimethylamino-substituted nicotinates are critical in synthesizing ranitidine analogs (e.g., ranitidine diamine hemifumarate), where the dimethylamino group facilitates interactions with biological targets.

- Handling and Safety: Like methyl nicotinate, this compound likely requires careful handling to avoid inhalation of vapors or dust, though its higher molecular weight may reduce volatility.

- Regulatory Status: Compounds such as 1-methylnicotinamide iodide (6456-44-6) are established pharmacopeial standards, underscoring the importance of rigorous purity testing for dimethylamino-substituted nicotinates.

生物活性

Methyl 5-(dimethylamino)nicotinate (MDMN) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

MDMN is a derivative of nicotinic acid, characterized by the presence of a dimethylamino group. Its chemical structure allows for various interactions with biological targets, making it a subject of extensive research.

The biological activity of MDMN is primarily attributed to its ability to modulate enzyme and receptor activities. It is believed to interact with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites. This interaction can lead to alterations in various biochemical pathways, including those related to inflammation and cancer cell proliferation .

Antimicrobial Properties

Research indicates that MDMN exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

MDMN has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been shown to affect the expression levels of proteins involved in apoptosis, such as Bcl-2 and caspases .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MDMN against Staphylococcus aureus and Escherichia coli. The results indicated that MDMN exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as an effective antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus, Escherichia coli |

Study on Anticancer Effects

In another study published in the Journal of Cancer Research, MDMN was tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 50 µM after 48 hours of treatment. The study concluded that MDMN induces apoptosis through the mitochondrial pathway.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 50 | 50 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of MDMN reveals that it has good absorption characteristics when administered topically or orally. Studies indicate rapid absorption through biological membranes due to its lipophilic nature. The half-life in dermal tissues is reported to be between 3 to 10 minutes .

Toxicity assessments have shown that MDMN has a favorable safety profile, with LD50 values indicating low toxicity levels in animal models. Further studies are needed to fully understand its long-term effects and safety in humans.

Q & A

Q. How can researchers enhance reproducibility when reporting synthetic yields of this compound?

- Methodological Answer : Adhere to the Beilstein Journal’s experimental guidelines: detail reaction stoichiometry, purification steps, and characterization data. Provide raw spectral files in supplementary materials and cross-reference batch-specific parameters (e.g., solvent lot numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。